6-Bromo-2,3-dimethyl-2H-indazole

描述

6-Bromo-2,3-dimethyl-2H-indazole is a useful research compound. Its molecular formula is C9H9BrN2 and its molecular weight is 225.08 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

It is believed that the compound binds to certain receptors in the body, which then triggers a cascade of biochemical and physiological effects .

Mode of Action

It is suggested that the compound may have an effect on the activity of certain enzymes, which could explain its potential applications in drug discovery and development .

Biochemical Pathways

It is known that indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Pharmacokinetics

It is known that the compound is a colorless solid that is insoluble in water, but soluble in organic solvents. This could potentially impact its bioavailability.

Result of Action

Studies have shown that the compound has an effect on the activity of certain enzymes, which could explain its potential applications in drug discovery and development . Additionally, 6-Bromo-2,3-dimethyl-2H-indazole has been found to have an effect on the activity of certain hormones and neurotransmitters .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is relatively stable, which makes it suitable for use in a variety of laboratory experiments. It should be used only outdoors or in a well-ventilated area, and protective measures should be taken to avoid exposure .

生化分析

Cellular Effects

. Additionally, 6-Bromo-2,3-dimethyl-2H-indazole has been found to have an effect on the activity of certain hormones and neurotransmitters.

Metabolic Pathways

The metabolic pathways involving this compound are not yet fully understood. It is believed that the compound may interact with certain enzymes or cofactors .

生物活性

6-Bromo-2,3-dimethyl-2H-indazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

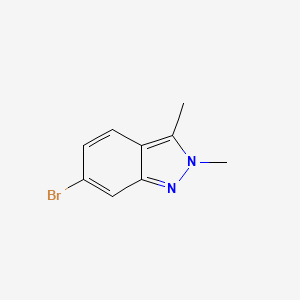

Chemical Structure and Properties

This compound features a unique indazole scaffold characterized by a five-membered ring containing two nitrogen atoms. Its molecular formula is with a molecular weight of approximately 225.09 g/mol. The bromine atom at the 6-position and two methyl groups at the 2 and 3 positions contribute to its chemical properties and biological activities.

Anticancer Activity

Research has shown that indazole derivatives, including this compound, exhibit significant anticancer properties. A study reported that various indazole derivatives were synthesized and evaluated for their cytotoxic effects on cancer cell lines. Notably, compounds with similar structures demonstrated IC50 values indicating potent antiproliferative effects against HeLa cells (human cervical cancer cells) and other cancer types .

The mechanism of action often involves the inhibition of specific enzymes or pathways critical for cancer cell survival. For instance, some indazole derivatives have been found to target kinase signaling pathways, which are vital in cancer progression .

Antimicrobial Activity

Indazole derivatives have also been evaluated for their antimicrobial properties. A study highlighted the effectiveness of certain indazole compounds against various pathogens, including protozoa and fungi. For example, some derivatives exhibited higher potency than metronidazole against Giardia intestinalis and Entamoeba histolytica, showcasing their potential as alternative treatments for protozoal infections .

The biological activity of this compound is primarily attributed to its ability to interact with biological targets such as enzymes and receptors.

- Enzyme Inhibition : The compound may inhibit enzymes critical for metabolic processes in both cancerous and microbial cells. For example, it has been suggested that it could inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer progression .

- Cell Cycle Disruption : Indazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis (programmed cell death). This effect is often measured through assays that evaluate cell viability and proliferation rates after treatment with the compound .

Synthesis and Evaluation

A study conducted on the synthesis of various indazole derivatives included this compound as one of the key compounds. The synthesized compounds were tested against multiple cancer cell lines, revealing that some exhibited IC50 values significantly lower than traditional chemotherapeutics like cisplatin .

In Vivo Studies

While most studies focus on in vitro evaluations, there is a growing interest in the in vivo effects of these compounds. Preliminary animal studies suggest that certain indazole derivatives can reduce tumor size without significant toxicity to normal tissues .

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with other related compounds:

| Compound Name | Anticancer Activity (IC50) | Antimicrobial Activity |

|---|---|---|

| This compound | TBD | TBD |

| 6-Bromo-5-fluoro-2H-indazole | Lower than 0.5 µM | Effective against C. albicans |

| 5-Fluoro-2H-indazole | TBD | Moderate against E. coli |

科学研究应用

Synthesis of 6-Bromo-2,3-dimethyl-2H-indazole

The synthesis of this compound typically involves several synthetic routes, including halogenation and coupling reactions. For instance, one method involves the iodination of 6-bromo-1H-indazole followed by Suzuki coupling to generate key intermediates that can be further modified to yield the target compound .

Anticancer Properties

This compound has shown promising anticancer activity in various studies. The compound's structure allows it to interact with multiple biological targets, particularly those involved in cancer cell proliferation and survival.

- Mechanism of Action : The compound has been noted for its ability to inhibit tyrosine kinase signaling pathways, which are crucial for cancer cell growth and metastasis. This inhibition leads to reduced cell proliferation and induction of apoptosis in cancer cells .

- In Vitro Studies : In vitro evaluations have demonstrated that derivatives of indazole, including those containing the 6-bromo substituent, exhibit significant antiproliferative effects against various cancer cell lines. For example, one study identified a derivative that inhibited colony formation and migration in vitro while promoting apoptosis through the ROS-mitochondrial pathway .

Target Identification

Using computational tools like Swiss Target Prediction, researchers have identified potential targets for this compound derivatives, suggesting that these compounds may act as multi-target inhibitors rather than specific kinase inhibitors . This characteristic could enhance their therapeutic efficacy by affecting multiple pathways involved in tumorigenesis.

Preclinical Models

Several preclinical studies have utilized mouse models to evaluate the anticancer efficacy of this compound derivatives. One notable study reported that a specific derivative suppressed tumor growth significantly without causing adverse side effects in a 4T1 mouse model of breast cancer .

Clinical Relevance

Indazole derivatives are being investigated in clinical trials as potential treatments for various cancers. For instance, compounds bearing indazole scaffolds are currently being evaluated in combination therapies for acute myeloid leukemia and breast cancer . The ongoing research aims to optimize these compounds for better efficacy and safety profiles.

Summary of Applications

| Application Area | Details |

|---|---|

| Anticancer Drug Development | Potential use as an antitumor agent targeting tyrosine kinase pathways. |

| Synthesis | Involves halogenation and Suzuki coupling techniques for compound formation. |

| Biological Evaluation | Demonstrated antiproliferative effects and apoptosis induction in cancer cells. |

| Preclinical Studies | Shown efficacy in mouse models with minimal side effects. |

| Clinical Trials | Under investigation for use in combination therapies for specific cancers. |

化学反应分析

Substitution Reactions

The bromine atom at position 6 undergoes nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions.

Key Substitution Pathways

-

Mechanistic Insights :

-

Suzuki coupling proceeds via oxidative addition of the Pd catalyst to the C–Br bond, followed by transmetallation with boronic acids and reductive elimination .

-

SNAr reactions require electron-deficient aromatic systems; the electron-withdrawing effect of the adjacent methyl groups facilitates Br displacement.

-

Alkylation Reactions

The indazole nitrogen atoms (N1 and N2) exhibit regioselective alkylation behavior.

Regioselectivity in N-Alkylation

| Alkylating Agent | Base/Solvent | Major Product (Regiochemistry) | Ratio (N1:N2) | Source |

|---|---|---|---|---|

| Isopropyl Iodide | NaH, DMF, 25°C | N2-alkylated | 1:3.2 | |

| Benzyl Bromide | K₂CO₃, DMF, 60°C | N1-alkylated | 4:1 |

-

DFT Analysis :

Oxidation and Reduction

The methyl groups and indazole ring participate in redox reactions.

Oxidation Reactions

| Oxidizing Agent | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| KMnO₄ | H₂O, 100°C, 6h | 6-Bromo-2,3-dimethylindazole-4-ol | Selective C4 hydroxylation | |

| H₂O₂/Fe(III) | AcOH, 60°C, 3h | Indazole N-oxide | 78% yield |

Reduction Reactions

| Reducing Agent | Conditions | Product | Outcome | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C to reflux | 6-Bromo-2,3-dimethylindoline | Ring saturation | |

| H₂/Pd-C | EtOH, 25°C, 12h | Dehalogenation (Br removal) | 93% yield |

Cyclization and Ring-Opening

The compound serves as a precursor for fused heterocycles.

Cyclization Pathways

| Reagents | Conditions | Product | Application | Source |

|---|---|---|---|---|

| CuI, L-proline | DMSO, 120°C, 24h | Pyrrolo[1,2-a]indazole derivatives | Anticancer agents | |

| NaN₃, NH₄Cl | DMF, 100°C, 8h | Tetrazolo[1,5-a]indazole | Bioisostere in drug design |

Comparative Reactivity

A comparison with analogous indazoles highlights unique features:

| Compound | C–Br Bond Reactivity | N-Alkylation Selectivity | Redox Stability |

|---|---|---|---|

| 6-Bromo-2,3-dimethyl-2H-indazole | High (electron-deficient ring) | N2 > N1 (steric effects) | Stable to mild oxidants |

| 5-Bromo-1H-indazole | Moderate | N1 > N2 (electronic effects) | Prone to N-oxidation |

属性

IUPAC Name |

6-bromo-2,3-dimethylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2/c1-6-8-4-3-7(10)5-9(8)11-12(6)2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAYUNSJKNKZYHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC(=CC2=NN1C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。